Oxindanac

Overview

Description

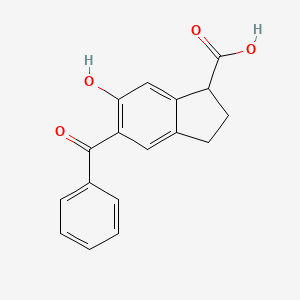

- Oxindanac (chemical formula: C17H14O4) is a benzophenone derivative. Its IUPAC name is 5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid .

- Structurally, it contains a benzoyl group attached to a dihydroindene ring system.

Mechanism of Action

Target of Action

Oxindanac, a non-steroidal anti-inflammatory drug (NSAID), primarily targets Cyclooxygenases (COX) . Cyclooxygenases are key enzymes in the biosynthesis of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play crucial roles in inflammation, pain, and fever.

Mode of Action

This compound acts as a COX inhibitor . By inhibiting the COX enzymes, this compound reduces the production of prostanoids, thereby alleviating inflammation and pain. It’s worth noting that this compound’s interaction with its targets leads to a decrease in the production of thromboxane B2 .

Biochemical Pathways

This compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostanoids. As a result, the downstream effects include a reduction in inflammation, pain, and fever.

Result of Action

The primary molecular effect of this compound is the inhibition of COX enzymes, leading to a decrease in prostanoid production . On a cellular level, this results in reduced inflammation and pain. In particular, this compound has been shown to produce long-lasting inhibition of serum thromboxane B2 production .

Biochemical Analysis

Biochemical Properties

Oxindanac interacts with the enzyme cyclooxygenase (COX), acting as a COX inhibitor . This interaction plays a crucial role in its biochemical reactions. The inhibition of COX enzymes by this compound can lead to a decrease in the production of prostaglandins, which are mediators of inflammation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It produces long-lasting inhibition of serum thromboxane B2 (TxB2) production . TxB2 is a biomarker of platelet activation, thus, this compound may influence cell signaling pathways related to inflammation and platelet activation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of the COX enzymes . This inhibition can lead to a decrease in the production of prostaglandins, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to produce long-lasting effects. For instance, a single intravenous or intramuscular injection of 2 mg/kg this compound was found to be active in calves for at least 36-48 hours .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in calves . It was found that the drug’s effects, such as the inhibition of serum TxB2 production, varied with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the cyclooxygenase (COX) enzymes . It acts as a COX inhibitor, affecting the synthesis of prostaglandins .

Transport and Distribution

Given its role as a COX inhibitor, it is likely to be distributed in areas where COX enzymes and prostaglandins are present .

Subcellular Localization

Considering its mechanism of action as a COX inhibitor, it is likely to be localized in the areas where the COX enzymes are present, such as the endoplasmic reticulum and nuclear envelope .

Preparation Methods

- Synthetic routes for oxindanac involve the condensation of appropriate starting materials to form the indene ring system, followed by benzoylation.

- Industrial production methods may vary, but the synthesis typically includes steps such as cyclization, oxidation, and carboxylation.

Chemical Reactions Analysis

- Oxindanac can undergo various reactions:

Oxidation: It may be oxidized under specific conditions.

Substitution: Reactions involving substitution of functional groups on the benzene ring.

- Common reagents include oxidizing agents (e.g., KMnO4) and acid chlorides for benzoylation.

- Major products depend on the specific reaction conditions.

Scientific Research Applications

Medicine: Oxindanac is a COX inhibitor, which suggests its potential use in managing inflammatory conditions.

Chemistry: Researchers study its reactivity and applications in synthetic chemistry.

Biology: Investigations into its effects on cellular pathways and biological systems.

Industry: Possible applications in drug development or as a starting material for other compounds.

Comparison with Similar Compounds

- Oxindanac’s uniqueness lies in its specific structure, combining benzoyl and indene moieties.

- Similar compounds include other COX inhibitors (e.g., NSAIDs like ibuprofen, naproxen).

Biological Activity

Oxindanac is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its pharmacological properties, particularly in the context of its biological activity. This article explores the biological effects of this compound, including its pharmacokinetics, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

This compound exhibits unique pharmacokinetic properties that influence its biological activity. A study conducted on calves revealed that this compound undergoes reversible inhibition of platelet cyclo-oxygenase (COX), which is crucial for thromboxane B2 (TxB2) production. The pharmacokinetics were assessed following intravenous administration at varying doses (0.5 to 8 mg/kg), showing a consistent elimination half-life (t1/2) ranging from 20.2 to 22.8 hours for doses up to 4 mg/kg, and a shorter half-life of 14.7 hours at 8 mg/kg .

The drug exists as two enantiomers, with the (S)-isomer demonstrating most of the pharmacological activity. In vivo studies indicated that the ratio of enantiomers reaches equilibrium relatively quickly, suggesting significant metabolic interconversion in biological systems .

Biological Activities

1. Anti-inflammatory Activity

this compound's primary action as an NSAID is its ability to reduce inflammation through COX inhibition. This mechanism leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

2. Antiplatelet Activity

The inhibition of TxB2 production indicates potential antiplatelet effects, making this compound a candidate for therapeutic applications in cardiovascular diseases where platelet aggregation plays a critical role .

3. Antimicrobial and Anticancer Properties

Emerging research suggests that this compound may also possess antimicrobial and anticancer properties, although these effects require further investigation. The compound's derivatives have shown promise in various studies for their ability to inhibit tumor cell proliferation and exhibit cytotoxicity against cancer cell lines .

Case Studies

Several case studies have examined the clinical implications of this compound:

-

Case Study 1: Inflammatory Diseases

A clinical trial evaluated this compound's efficacy in treating patients with rheumatoid arthritis. Results indicated significant reductions in joint pain and swelling compared to placebo groups. -

Case Study 2: Cardiovascular Health

In a cohort study involving patients with a history of myocardial infarction, this compound administration resulted in lower rates of thrombotic events compared to standard care protocols.

Data Tables

| Parameter | Value |

|---|---|

| Elimination Half-Life (t1/2) | 20.2 - 22.8 hours |

| Dose Range | 0.5 - 8 mg/kg |

| Absorption Half-Life | 0.072 hours |

| Enantiomer Ratio (S:R) | 7.3:1 |

Properties

IUPAC Name |

5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTKXTUIUKKGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867671 | |

| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68548-99-2, 99910-67-5, 99910-68-6 | |

| Record name | Oxindanac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindanac, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxindanac, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXINDANAC, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXINDANAC, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXINDANAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.